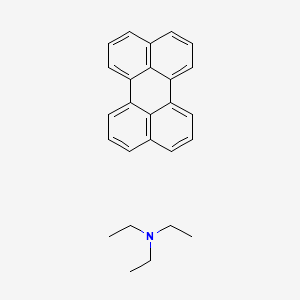
N,N-diethylethanamine;perylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine;perylene: is a compound that combines the properties of an amine (N,N-diethylethanamine) and a polycyclic aromatic hydrocarbon (perylene). N,N-diethylethanamine is a tertiary amine, while perylene is known for its aromaticity and stability. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized through the alkylation of diethylamine with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base to facilitate the nucleophilic substitution reaction.
Perylene: can be synthesized through the cyclization of naphthalene derivatives under high-temperature conditions. The process often involves the use of catalysts such as aluminum chloride or ferric chloride.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the continuous alkylation of diethylamine with ethylene in the presence of a catalyst.
Perylene: is produced through the catalytic cyclization of naphthalene derivatives in large-scale reactors, followed by purification processes such as recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation reactions to form N,N-diethylacetamide. Perylene can be oxidized to form perylenequinone.
Reduction: Perylene can be reduced to form dihydroperylene under hydrogenation conditions.
Substitution: N,N-diethylethanamine can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Alkyl halides such as methyl iodide or ethyl bromide are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N,N-diethylacetamide and perylenequinone.
Reduction: Dihydroperylene.
Substitution: Quaternary ammonium salts.
Applications De Recherche Scientifique
Chemistry:
N,N-diethylethanamine: is used as a base in organic synthesis and as a catalyst in various chemical reactions.
Perylene: is used as a precursor for the synthesis of organic semiconductors and dyes.
Biology:
N,N-diethylethanamine: is used in the synthesis of pharmaceuticals and agrochemicals.
Perylene: derivatives are used as fluorescent probes in biological imaging.
Medicine:
N,N-diethylethanamine: is used in the formulation of local anesthetics and other therapeutic agents.
Perylene: derivatives are being explored for their potential use in photodynamic therapy for cancer treatment.
Industry:
N,N-diethylethanamine: is used as a corrosion inhibitor and as an additive in lubricants.
Perylene: is used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
N,N-diethylethanamine:
- Acts as a nucleophile in organic reactions, facilitating the formation of new chemical bonds.
- In biological systems, it can interact with enzymes and receptors, modulating their activity.
Perylene:
- Exhibits strong π-π interactions due to its aromatic structure, making it useful in electronic applications.
- In biological systems, perylene derivatives can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis.
Comparaison Avec Des Composés Similaires
N,N-dimethylethanamine: Similar to N,N-diethylethanamine but with two methyl groups instead of ethyl groups.
N,N-diisopropylethanamine: Similar to N,N-diethylethanamine but with isopropyl groups instead of ethyl groups.
Anthracene: Similar to perylene but with three fused benzene rings instead of four.
Uniqueness:
N,N-diethylethanamine: has a higher nucleophilicity compared to N,N-dimethylethanamine due to the larger ethyl groups.
Perylene: has a more extended π-conjugation system compared to anthracene, resulting in better electronic properties for applications in organic electronics.
Propriétés
Numéro CAS |
92752-13-1 |
|---|---|
Formule moléculaire |
C26H27N |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
N,N-diethylethanamine;perylene |
InChI |
InChI=1S/C20H12.C6H15N/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17;1-4-7(5-2)6-3/h1-12H;4-6H2,1-3H3 |
Clé InChI |
WQSVBIVXJKFBIF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)
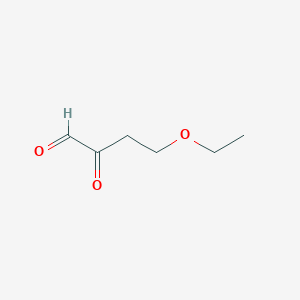
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
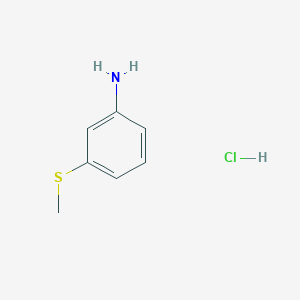
![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
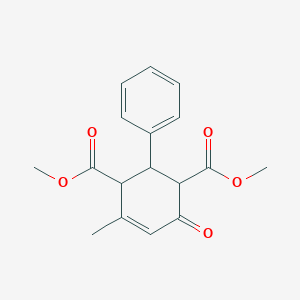

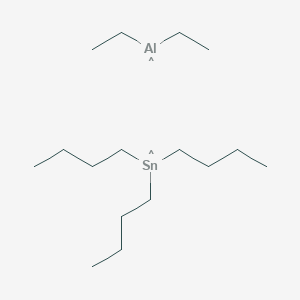
![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
